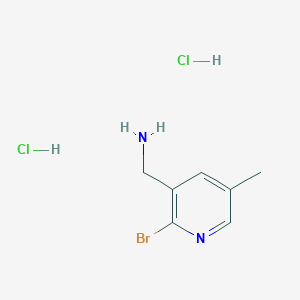

(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C7H9BrN2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powder form and is known for its stability under normal storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride involves several steps. One common method includes the bromination of 5-methylpyridin-3-ylmethanamine, followed by the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution under metal-catalyzed conditions. For example:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (80°C, 8 h) | 50% | |

| Ullmann Coupling | CuI, L-proline, DMSO (90°C, 24 h) | 60–75% |

Mechanism : The bromine participates in cross-couplings via oxidative addition to palladium(0), forming intermediates that react with boronic acids or amines .

Acylation of the Methanamine Group

The primary amine reacts with acylating agents (e.g., acetyl chloride, anhydrides):

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Et₃N, DCM (0°C to RT, 2 h) | N-Acetyl derivative | 85% | |

| Benzoyl chloride | Pyridine, THF (reflux) | N-Benzoylated compound | 78% |

Note : The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) before acylation .

Condensation Reactions

The amine and pyridine groups enable cyclization. For instance, reacting with α-bromoketones yields imidazo[1,2-a]pyridines:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Bromopropiophenone | TBHP, ethyl acetate (90°C, 3 h) | 3-Bromoimidazo[1,2-a]pyridine | 65% |

Mechanism : The amine attacks the α-bromoketone, followed by cyclization and bromination via radical intermediates .

Metal Complexation

The pyridine nitrogen coordinates with transition metals:

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| FeCl₃ | EtOH, RT | Catalytic oxidation | |

| Pd(OAc)₂ | DMF, 100°C | Heterogeneous catalysis |

Example : Forms stable complexes with Pd(II) for catalytic cross-couplings .

Redox Reactions

-

Oxidation : The methyl group oxidizes to carboxylic acid using KMnO₄/H₂SO₄ (60°C, 6 h) .

-

Reduction : The bromide can be reduced to hydrogen using Zn/HCl (RT, 2 h) .

Additional Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria.

- Pharmacological Studies : It is being explored for potential therapeutic effects, including anti-inflammatory and anticancer activities .

Organic Synthesis

As a versatile building block, (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride is utilized in:

- Synthesis of Heterocycles : It facilitates the formation of complex heterocyclic compounds through various chemical reactions such as substitution, oxidation, and reduction.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted pyridine derivatives |

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidized pyridine derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |

Biological Research

In biological contexts, this compound is used to study:

- Interactions with Biological Systems : It aids in understanding how pyridine derivatives interact with enzymes and receptors.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial properties of this compound derivatives against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Drug Development

Research involving this compound has led to the synthesis of novel drug candidates targeting inflammatory diseases. The mechanism of action was linked to modulation of specific cellular pathways, indicating its therapeutic potential .

Mecanismo De Acción

The mechanism of action of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- (5-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride

- (2-Chloro-5-methylpyridin-3-yl)methanamine

- (5-Methylpyridin-2-yl)methanamine

Comparison: Compared to similar compounds, (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This compound, characterized by a bromine substitution on the pyridine ring, has been studied for its biological activities, particularly its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is defined by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a methanamine moiety. The dihydrochloride form enhances its solubility and stability in biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction: The compound acts as an inhibitor for specific enzymes, which can modulate metabolic pathways. Its interaction with enzymes may affect signal transduction processes critical for cellular function.

- Receptor Modulation: It has been shown to interact with various receptors, influencing physiological responses. This modulation can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity: Studies have demonstrated its potential in inhibiting tumor growth by interfering with cancer cell proliferation pathways.

- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis, suggesting potential applications in treating neurodegenerative disorders.

- Antimicrobial Properties: Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.

Data Table: Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal cell death compared to controls. The protective effect was attributed to the modulation of antioxidant enzymes, which mitigated oxidative damage.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Optimization: Advanced synthetic routes have been developed to improve yield and purity, facilitating further biological evaluation.

- Structure-Activity Relationship (SAR): Investigations into SAR have identified key functional groups that enhance its binding affinity to target proteins, enabling more effective drug design.

Propiedades

IUPAC Name |

(2-bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5-2-6(3-9)7(8)10-4-5;;/h2,4H,3,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJDMRDDBJGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.